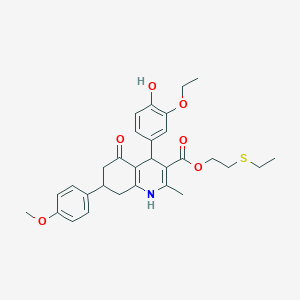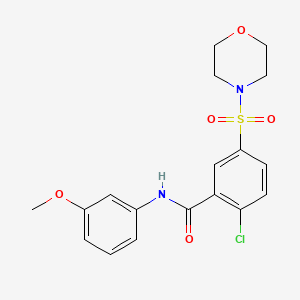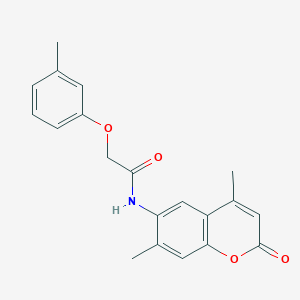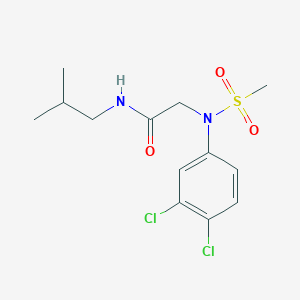
N-(2,4-difluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as DMSB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSB is a small molecule that is synthesized in the laboratory using specific chemical reactions.
Mechanism of Action
The mechanism of action of DMSB is not fully understood, but it is believed to be related to its ability to inhibit the activity of specific enzymes and proteins in cells. DMSB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, which may explain its antitumor activity. DMSB has also been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB activity can lead to reduced inflammation, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
DMSB has been shown to have several biochemical and physiological effects in cells and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. DMSB has also been shown to reduce the production of inflammatory cytokines and chemokines, leading to reduced inflammation in animal models of inflammatory diseases. Additionally, DMSB has been shown to reduce oxidative stress in neurons, leading to increased neuronal survival and function.
Advantages and Limitations for Lab Experiments
One advantage of DMSB is its ability to inhibit the activity of specific enzymes and proteins in cells, making it a useful tool for studying the function of these molecules in various biological processes. Additionally, DMSB has demonstrated antitumor and anti-inflammatory activity, making it a potential candidate for the development of new drugs for these conditions. However, one limitation of DMSB is its toxicity, with studies showing that it can cause liver damage and other adverse effects at high doses. Therefore, caution should be taken when using DMSB in lab experiments.
Future Directions
There are several future directions for the study of DMSB. One area of research is the development of new drugs based on the structure of DMSB for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMSB and its effects on specific enzymes and proteins in cells. Further research is also needed to investigate the potential use of DMSB as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and toxicity of DMSB in humans, which could pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of DMSB involves several chemical reactions, starting with the reaction of 2,4-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base. This reaction yields 4-methyl-N-(2,4-difluorophenyl)benzamide. The next step involves the reaction of this compound with morpholine and p-toluenesulfonyl chloride in the presence of a base, which yields DMSB. The overall synthesis method of DMSB is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
DMSB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. DMSB has also been studied for its potential use as an anti-inflammatory agent, with research showing its ability to reduce inflammation in animal models of inflammatory diseases. Additionally, DMSB has been investigated for its potential use as a neuroprotective agent, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-12-2-3-13(18(23)21-16-5-4-14(19)11-15(16)20)10-17(12)27(24,25)22-6-8-26-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFQHAQJOQTZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5006015.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(pentamethylbenzoyl)amino]benzoate](/img/structure/B5006031.png)
![1-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5006032.png)

![N-{[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5006058.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5006067.png)

![3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B5006083.png)
![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)

![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5006118.png)
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
